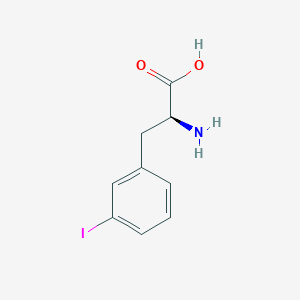
3-Iodo-L-Phénylalanine
Vue d'ensemble
Description
3-Iodo-L-phenylalanine is a synthetic, recombinant protein that has been used in the study of inflammatory bowel disease . It is an isoquinoline compound that reacts with a specific regulatory domain to produce polypeptide chains in a process called translation . The molecular formula of 3-Iodo-L-Phenylalanine is C9H10INO2 .
Applications De Recherche Scientifique
Radiothérapie par radionucléides pour les gliomes malins
3-Iodo-L-Phénylalanine: a été étudié pour son efficacité dans la radiothérapie systémique par radionucléides, en particulier pour le traitement des gliomes malins. Lorsqu'il est associé à une irradiation photonique à faisceau externe, ce composé a montré des résultats prometteurs en augmentant le taux de survie médian chez les modèles animaux. Cette approche pourrait offrir une nouvelle stratégie thérapeutique contre les gliomes, potentiellement extensible aux essais cliniques .
Détermination de la structure des protéines
L'incorporation site-spécifique de This compound dans les protéines est une avancée significative pour la détermination de la structure. Cette méthode facilite les expériences de dispersion anormale à une seule longueur d'onde, qui sont cruciales pour comprendre les structures protéiques avec moins de données et une plus grande précision .
Dérivé d'acide aminé spécifique à la tumeur
En tant que dérivé d'acide aminé spécifique à la tumeur, This compound présente des effets antiprolifératifs et tumoricides. Son application dans les gliomes expérimentaux a fait l'objet d'un intérêt particulier, démontrant le potentiel de sensibiliser les cellules gliales à l'induction de l'apoptose .
Codage génétique des acides aminés non naturels
Ce composé fait partie d'un domaine de recherche plus large impliquant le codage génétique des acides aminés non naturels. Il peut être incorporé dans les protéines d'Escherichia coli et de levure, fournissant un outil pour explorer diverses propriétés physiques, chimiques ou biologiques des protéines .
Thérapies expérimentales pour les tumeurs cérébrales
This compound: fait partie des diverses thérapies expérimentales explorées pour les tumeurs cérébrales. Celles-ci comprennent la thérapie génique, le traitement antisens et d'autres méthodes ciblant des cibles différentes telles que le système de coagulation .
Amélioration de l'efficacité de la radiothérapie
La recherche indique que This compound peut améliorer l'efficacité de la radiothérapie. Sa combinaison avec de faibles doses de radiothérapie photonique a entraîné des taux de survie significativement prolongés chez les modèles animaux, suggérant une voie d'optimisation potentielle pour les traitements humains .
Contrôles d'ingénierie en laboratoire
En laboratoire, This compound nécessite des contrôles d'ingénierie spécifiques pour garantir une manipulation et une utilisation sûres. Cela met en évidence l'importance des mesures de sécurité appropriées lors de la manipulation de matières dangereuses .
Progrès dans les stratégies anticancéreuses
L'étude de This compound contribue aux progrès continus des stratégies anticancéreuses. Son rôle dans la radiothérapie systémique par radionucléides et la possibilité de l'associer à d'autres traitements ouvrent de nouvelles voies de recherche sur le cancer .
Mécanisme D'action
Target of Action
3-Iodo-L-Phenylalanine, a derivative of phenylalanine, is known to interact with several targets. It has been found to interact with Dipeptidyl peptidase 4 in humans . This enzyme plays a significant role in glucose metabolism, indicating that 3-Iodo-L-Phenylalanine may have potential effects on metabolic processes .
Mode of Action
It is known that the compound’s iodine substituent at position 2 in the benzene ring markedly improves its affinity and selectivity for its targets . This suggests that the compound interacts with its targets in a way that induces changes in their function, potentially influencing metabolic processes .
Biochemical Pathways
3-Iodo-L-Phenylalanine is likely involved in the same biochemical pathways as phenylalanine. Phenylalanine is used as the precursor for the biosynthesis of 2-Phenylethanol through the Ehrlich pathway by Saccharomyces cerevisiae
Pharmacokinetics
For instance, 4-Iodo-L-phenylalanine was found to accumulate intensively in human pancreatic tumour cells . This suggests that 3-Iodo-L-Phenylalanine may also have good tissue penetration and could potentially be used in targeted therapies .
Result of Action
For example, systemic endoradiotherapy using up to 6.6 GBq of carrier-added 4-Iodo-L-Phenylalanine was found to be associated with measurable anti-tumour effects in gliomas . This suggests that 3-Iodo-L-Phenylalanine may also have potential anti-tumour effects .
Action Environment
The action of 3-Iodo-L-Phenylalanine may be influenced by various environmental factors. For instance, the compound’s uptake and efficacy could potentially be affected by the pH and temperature of its environment . Additionally, the compound’s stability could be influenced by factors such as light exposure and storage conditions.
Analyse Biochimique
Biochemical Properties
3-Iodo-L-Phenylalanine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme phenylalanine hydroxylase, which catalyzes the hydroxylation of phenylalanine to tyrosine. The presence of the iodine atom in 3-Iodo-L-Phenylalanine can influence the enzyme’s activity, potentially inhibiting or altering its function. Additionally, 3-Iodo-L-Phenylalanine can be incorporated into proteins during translation, affecting protein structure and function due to the bulky iodine substituent .
Cellular Effects
3-Iodo-L-Phenylalanine has been shown to impact various cellular processes. In glioma cells, it exhibits antiproliferative and tumoricidal effects, particularly when used in combination with external beam photon irradiation . This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the uptake of amino acids and the activity of transporters such as the L-type amino acid transporter 1 (LAT1), which is crucial for the transport of large neutral amino acids .
Molecular Mechanism
At the molecular level, 3-Iodo-L-Phenylalanine exerts its effects through several mechanisms. It can bind to specific regulatory domains in proteins, influencing their activity and function. For example, it has been used in the study of inflammatory bowel disease by reacting with regulatory domains to produce polypeptide chains during translation . Additionally, 3-Iodo-L-Phenylalanine can inhibit or activate enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-L-Phenylalanine can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, in glioma models, the combination of 3-Iodo-L-Phenylalanine with radiotherapy has demonstrated prolonged survival rates in animal models . The compound’s stability and degradation over time can affect its efficacy and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Iodo-L-Phenylalanine vary with different dosages in animal models. In studies involving glioma-bearing rats, different dosages of 3-Iodo-L-Phenylalanine combined with radiotherapy have shown varying levels of efficacy and toxicity . Higher doses of the compound have been associated with increased antiproliferative effects, but also with potential toxic effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-Iodo-L-Phenylalanine is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as phenylalanine hydroxylase and other cofactors involved in the synthesis and degradation of amino acids . The presence of the iodine atom can influence the metabolic flux and levels of metabolites, potentially altering the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 3-Iodo-L-Phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. One key transporter is the L-type amino acid transporter 1 (LAT1), which facilitates the uptake of large neutral amino acids, including 3-Iodo-L-Phenylalanine . The compound’s localization and accumulation within cells can affect its activity and function, influencing its overall efficacy in biochemical and therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Iodo-L-Phenylalanine can impact its activity and function. Studies have shown that it can be localized to specific cellular compartments, such as the endoplasmic reticulum or cytosol, depending on the presence of targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall role in cellular processes.
Propriétés
IUPAC Name |
(2S)-2-amino-3-(3-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABTYIKKTLTNRX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587780 | |
| Record name | 3-Iodo-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20846-39-3 | |
| Record name | 3-Iodo-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


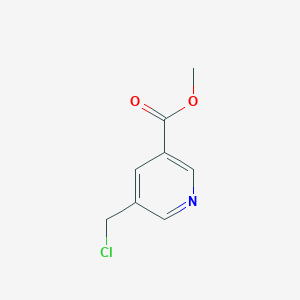

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1611691.png)
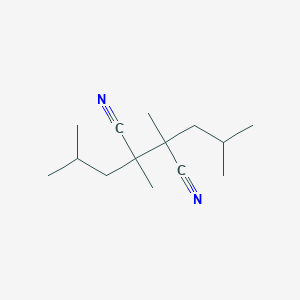
![4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine](/img/structure/B1611694.png)
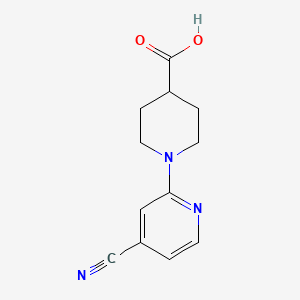
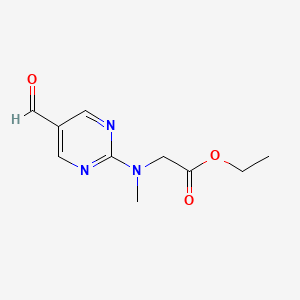

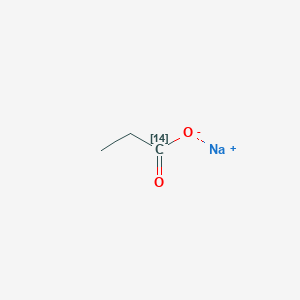
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B1611701.png)
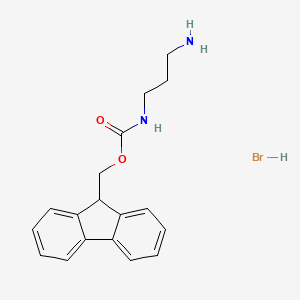


![1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene](/img/structure/B1611711.png)
